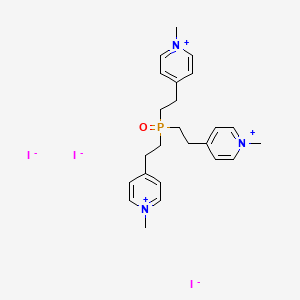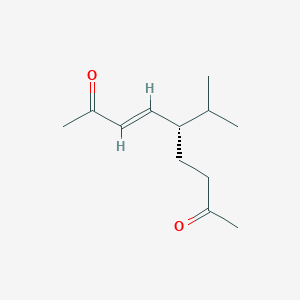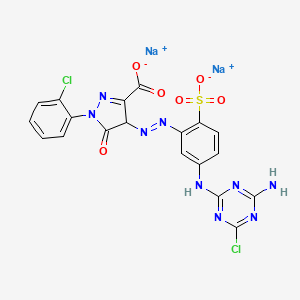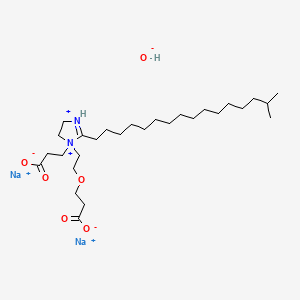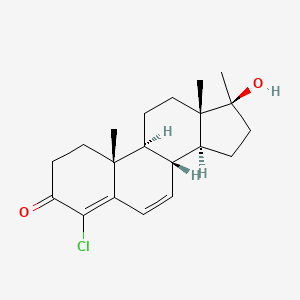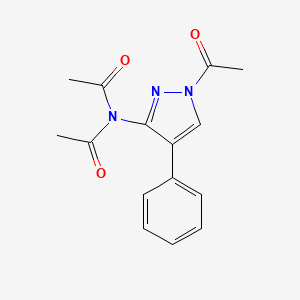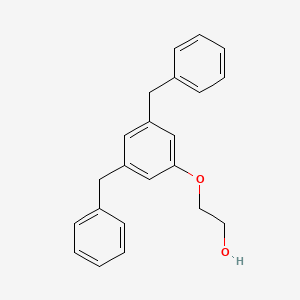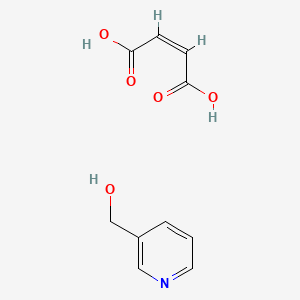
Nicotinyl maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinyl maleate is a chemical compound derived from the esterification of nicotinic acid (also known as niacin) and maleic acid. It is known for its vasodilatory properties and has been used in various medical applications, particularly in the treatment of peripheral vascular diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nicotinyl maleate can be synthesized through the esterification reaction between nicotinic acid and maleic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, nicotinic acid and maleic acid, are mixed in stoichiometric amounts and heated in the presence of a catalyst. The reaction mixture is then subjected to distillation to remove any by-products and obtain pure this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the nicotinic acid moiety. This can lead to the formation of nicotinic acid derivatives.
Reduction: The compound can be reduced to form nicotinyl alcohol, which retains some of the biological activity of the parent compound.
Substitution: this compound can participate in substitution reactions, where the maleate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Nicotinic acid derivatives.
Reduction: Nicotinyl alcohol.
Substitution: Various substituted nicotinyl compounds.
Applications De Recherche Scientifique
Chemistry: It is used as a precursor in the synthesis of other nicotinic acid derivatives.
Biology: The compound has been studied for its effects on cellular metabolism and its potential role in modulating oxidative stress.
Medicine: Nicotinyl maleate is used as a vasodilator in the treatment of peripheral vascular diseases. It has also been investigated for its potential neuroprotective effects.
Industry: The compound is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mécanisme D'action
Nicotinyl maleate exerts its effects primarily through its action as a vasodilator. It works by relaxing the smooth muscles in blood vessels, leading to increased blood flow. The compound interacts with nicotinic acid receptors, which are involved in the regulation of lipid metabolism and vascular function. The activation of these receptors leads to the release of prostaglandins, which further contribute to vasodilation.
Comparaison Avec Des Composés Similaires
Nicotinyl alcohol: A derivative of nicotinic acid, used as a vasodilator.
Nicotinic acid: The parent compound, known for its lipid-lowering effects.
Nicotinamide: Another derivative of nicotinic acid, used in the treatment of pellagra and as a dietary supplement.
Uniqueness: Nicotinyl maleate is unique in its combined structure, which allows it to retain the biological activity of nicotinic acid while also benefiting from the properties of maleic acid. This combination enhances its vasodilatory effects and makes it a valuable compound in medical applications.
Propriétés
Numéro CAS |
91456-88-1 |
|---|---|
Formule moléculaire |
C10H11NO5 |
Poids moléculaire |
225.20 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;pyridin-3-ylmethanol |
InChI |
InChI=1S/C6H7NO.C4H4O4/c8-5-6-2-1-3-7-4-6;5-3(6)1-2-4(7)8/h1-4,8H,5H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
RFZPTICEDBOFHH-BTJKTKAUSA-N |
SMILES isomérique |
C1=CC(=CN=C1)CO.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
C1=CC(=CN=C1)CO.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




